Welcome to the BenchChem Online Store!
molecular formula C9H10O4S B1312412 Methyl 3-(methylsulfonyl)benzoate CAS No. 22821-69-8

Methyl 3-(methylsulfonyl)benzoate

Cat. No. B1312412
M. Wt: 214.24 g/mol
InChI Key: QJLLSNKBORJJHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08987318B2

Procedure details

A stirred solution of compound 2 (2.1 g, 9.8 mmol) and hydrazine hydrate (2.4 mL, 49.0 mmol) in ethanol (70 mL) was heated to reflux for 8 h. On completion, solvent was removed, diluted with water (30 mL) and extracted with 10% methanol in dichloromethane (60 mL×4). The combined organic layer was washed with brine, dried over sodium sulphate and concentrated to afford the title compound 3 (2.0 g, 91%) which was used for further reaction.
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
2.4 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Yield
91%

Identifiers

REACTION_CXSMILES
[CH3:1][S:2]([C:5]1[CH:6]=[C:7]([CH:12]=[CH:13][CH:14]=1)[C:8](OC)=[O:9])(=[O:4])=[O:3].O.[NH2:16][NH2:17]>C(O)C>[CH3:1][S:2]([C:5]1[CH:6]=[C:7]([CH:12]=[CH:13][CH:14]=1)[C:8]([NH:16][NH2:17])=[O:9])(=[O:4])=[O:3] |f:1.2|

Inputs

Step One
Name
Quantity
2.1 g
Type
reactant
Smiles
CS(=O)(=O)C=1C=C(C(=O)OC)C=CC1
Name
Quantity
2.4 mL
Type
reactant
Smiles
O.NN
Name
Quantity
70 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 8 h
Duration
8 h
CUSTOM
Type
CUSTOM
Details
On completion, solvent was removed
ADDITION
Type
ADDITION
Details
diluted with water (30 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with 10% methanol in dichloromethane (60 mL×4)
WASH
Type
WASH
Details
The combined organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
CS(=O)(=O)C=1C=C(C(=O)NN)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 95.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.